Cycloaltilisin 6

Description

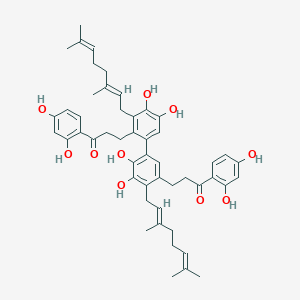

Cycloaltilisin 6 is a dimeric flavonoid isolated from the bud covers of Artocarpus altilis (breadfruit), a plant native to Micronesia . Structurally, it is a dimer of the monomeric compound AC-5-1 (Fig. 6.26), a flavone derivative first identified in Artocarpus species . Cycloaltilisin 6 is a potent inhibitor of cathepsin K, a cysteine protease implicated in osteoporosis and bone resorption, with an IC50 of 98 nM . Its dimeric configuration enhances inhibitory activity compared to its monomeric precursor, AC-5-1 (IC50 = 170 nM) .

Properties

Molecular Formula |

C50H58O10 |

|---|---|

Molecular Weight |

819 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-[5-[2-[3-(2,4-dihydroxyphenyl)-3-oxopropyl]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,5-dihydroxyphenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]propan-1-one |

InChI |

InChI=1S/C50H58O10/c1-29(2)9-7-11-31(5)13-18-36-33(15-23-43(53)39-20-16-34(51)26-45(39)55)25-42(50(60)49(36)59)41-28-47(57)48(58)38(19-14-32(6)12-8-10-30(3)4)37(41)22-24-44(54)40-21-17-35(52)27-46(40)56/h9-10,13-14,16-17,20-21,25-28,51-52,55-60H,7-8,11-12,15,18-19,22-24H2,1-6H3/b31-13+,32-14+ |

InChI Key |

BHDBRCJCCXGBOF-GCFMLEDASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C(C=C1CCC(=O)C2=C(C=C(C=C2)O)O)C3=CC(=C(C(=C3CCC(=O)C4=C(C=C(C=C4)O)O)C/C=C(\C)/CCC=C(C)C)O)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C(C=C1CCC(=O)C2=C(C=C(C=C2)O)O)C3=CC(=C(C(=C3CCC(=O)C4=C(C=C(C=C4)O)O)CC=C(C)CCC=C(C)C)O)O)O)O)C)C |

Synonyms |

cycloaltilisin 6 |

Origin of Product |

United States |

Comparison with Similar Compounds

AC-5-1

- Source : Artocarpus altilis and A. comunis .

- Class: Monomeric flavone.

- Activity : IC50 = 170 nM against cathepsin K .

- Structural Relationship: AC-5-1 is the monomeric precursor to Cycloaltilisin 6. Dimerization via unique structural linkages improves binding affinity to cathepsin K, reducing the IC50 by nearly 50% .

Cycloaltilisin 7

- Source : Artocarpus altilis .

- Class : Prenylated flavone.

- Activity : IC50 = 840 nM against cathepsin K .

- Structural Relationship: Unlike Cycloaltilisin 6, Cycloaltilisin 7 is a prenylated monomer with a distinct benzopyran backbone (Fig. 6.27). Its lower potency highlights the importance of dimerization in enhancing inhibitory effects .

Other Cathepsin K Inhibitors

| Compound | Source | Class | IC50 (nM) | Key Features |

|---|---|---|---|---|

| Nicolaioidesin C | Nicolaioidesin species | Triterpenoid | 220 | Moderate activity, reversible binding |

| Panduratin A | Boesenbergia pandurata | Chalcone | 320 | Dual inhibition of cathepsins K and L |

| Hinokiflavone (HIF) | Juniperus species | Biflavonoid | 150 | Competitive inhibition mechanism |

| 6-Shogaol | Ginger (Zingiber officinale) | Phenolic aldehyde | 410 | Anti-inflammatory synergy |

Data compiled from and related studies.

Structural-Activity Relationship (SAR) Analysis

- Dimerization : Cycloaltilisin 6’s dimeric structure contributes to its superior potency over AC-5-1 and Cycloaltilisin 7. The dimer likely enhances steric complementarity with cathepsin K’s active site .

- Prenylation : Cycloaltilisin 7’s prenyl group reduces potency compared to Cycloaltilisin 6, suggesting prenylation may hinder optimal enzyme interaction .

- Flavonoid Backbone: All three Artocarpus-derived inhibitors share a flavone core, but modifications (e.g., dimerization, prenylation) critically modulate activity .

Q & A

Basic Research Questions

Q. What are the key steps in the total synthesis of Cycloaltilisin 6, and what analytical methods confirm its structural integrity?

- Methodological Answer : The synthesis begins with a regioselective reaction between methyl trihydroxyphenyl ketone and citral to form a benzopyran intermediate. Subsequent protection, coupling with p-hydroxybenzaldehyde via aldol condensation, and final cyclization yield Cycloaltilisin 6 . Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical assignment, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for absolute configuration determination. Experimental protocols must adhere to reproducibility standards, as outlined in guidelines for chemical synthesis reporting .

Q. How does the stereochemistry of Cycloaltilisin 6 influence its bioactivity, and what experimental approaches validate this relationship?

- Methodological Answer : Stereochemical effects are assessed using chiral chromatography to isolate enantiomers, followed by comparative bioactivity assays (e.g., enzyme inhibition or cytotoxicity testing). Molecular docking simulations can predict binding affinities to target proteins, while circular dichroism (CD) spectroscopy verifies conformational stability under physiological conditions. Discrepancies between predicted and observed activity necessitate revisiting synthetic protocols or purity assessments (e.g., HPLC analysis) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing Cycloaltilisin 6’s benzopyran core, and how are competing pathways mitigated?

- Methodological Answer : Regioselectivity is controlled through protective group strategies (e.g., silylation of hydroxyl groups) and catalyst screening (e.g., Brønsted acids vs. organocatalysts). Competing pathways are analyzed via kinetic studies (time-resolved NMR) and computational modeling of transition states (density functional theory, DFT). Reaction optimization requires iterative adjustments to solvent polarity, temperature, and stoichiometry, documented in detailed supplemental protocols .

Q. How can researchers resolve contradictions in reported bioactivity data for Cycloaltilisin 6 across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cofactors) or compound purity. A systematic review approach is recommended:

- Meta-analysis : Pool data from multiple studies using standardized effect size metrics (e.g., IC50 values) and assess heterogeneity via Cochran’s Q test .

- Reproducibility checks : Replicate key experiments under controlled conditions, ensuring compound purity (>95% by HPLC) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What computational models best explain Cycloaltilisin 6’s structure-activity relationships (SAR), and how are these validated experimentally?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models incorporating molecular descriptors (e.g., logP, polar surface area) predict bioactivity trends. Validation involves synthesizing analogs with modified functional groups (e.g., esterification of hydroxyls) and testing against target proteins. Molecular dynamics (MD) simulations over nanosecond timescales further refine SAR by analyzing ligand-protein binding stability .

Methodological Frameworks for Cycloaltilisin 6 Research

Q. What in silico approaches are most effective for predicting Cycloaltilisin 6’s molecular targets and off-target interactions?

- Methodological Answer : Pharmacophore-based virtual screening against databases like ChEMBL or PubChem identifies potential targets. Off-target risks are assessed using similarity ensemble approach (SEA) algorithms, which compare ligand structural similarity to known bioactive molecules. Experimental validation via thermal shift assays (TSA) or surface plasmon resonance (SPR) confirms predicted interactions .

Q. How should researchers design dose-response studies to evaluate Cycloaltilisin 6’s therapeutic potential while minimizing cytotoxicity?

- Methodological Answer : Dose ranges are determined via preliminary MTT assays on healthy cell lines (e.g., HEK293), followed by therapeutic index (TI) calculations (LD50/EC50). Synergistic effects with existing drugs are tested using combination index (CI) models (e.g., Chou-Talalay method). Data interpretation must account for Hill slopes and maximal efficacy (Emax) to avoid overestimating potency .

Guidelines for Data Reporting and Reproducibility

Q. What criteria ensure the reproducibility of Cycloaltilisin 6’s synthetic and analytical protocols?

- Methodological Answer : Follow the COSMOS-E framework for systematic reporting:

- Synthesis : Document reaction yields, purification methods (e.g., column chromatography gradients), and characterization data (e.g., NMR chemical shifts, melting points) .

- Analytical validation : Provide raw spectral data and statistical parameters (e.g., RSD% for purity assessments) in supplemental materials, adhering to journal-specific guidelines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.